Cas no 178419-47-1 (AR-R17779)

AR-R17779 structure
AR-R17779 structure
Nome del prodotto:AR-R17779
Numero CAS:178419-47-1
MF:C9H14N2O2
MW:182.219662189484
CID:66099
PubChem ID:5310971

AR-R17779 Proprietà chimiche e fisiche

Nomi e identificatori

    • AR-R17779
    • (S)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin]-2'-one
    • (5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one
    • (3S)-spiro[1-azabicyclo[2.2.2]octan-3,5'-oxazolidin]-2'-one
    • (S)-(-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidine-2'-one]
    • spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin]-2'-one
    • Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3S)- (9CI)
    • AR-R17779 HCl
    • AR-R 17779 hydrochloride
    • (S)-spiro-1-azabicyclo[2.2.2]octane-3,5'-[1',3']oxazolidin-2'-one
    • SCHEMBL676252
    • (S)-4-Azaspiro[bicyclo[2.2.2]octane-2,5'-oxazolidin]-2'-one
    • TYAGAVRSOFABFO-VIFPVBQESA-N
    • SPIRO(1-AZABICYCLO(2.2.2)OCTANE-3,5'-OXAZOLIDIN)-2'-ONE, (3S)-
    • Q4653530
    • (-)-Spiro[1-azabicyclo(2.2.2)octane-3,5''-oxazolidin-2''-one]
    • BDBM50164613
    • AR-R13489
    • CHEMBL193016
    • (3S)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin]-2'-one
    • (2S)-2''H-spiro[4-azabicyclo[2.2.2]octane-2,5''-[1,3]oxazolidin]-2''-one
    • spiro(1-azabicyclo(2.2.2)octane-3,5'-oxazolidin-2'-one)
    • 178419-47-1
    • Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin]-2'-one, (3S)-
    • PD045402
    • (3S)-SPIRO(1-AZABICYCLO(2.2.2)OCTANE-3,5'-OXAZOLIDIN)-2'-ONE
    • BCP24016
    • AR-R17779 HCl
    • AR-R 17779
    • (S)-1''-azaspiro[oxazolidine-5,8''-bicyclo[2.2.2]octan]-2-one
    • C3VZ57BN3M
    • (2S)-4-AZASPIRO[BICYCLO[2.2.2]OCTANE-2,2'-[1,4]OXAZOLIDIN]-5'-ONE
    • (S)-Spiro[1-azabicyclo[2.2.2]octan-3,5'-oxazolidin]-2'-one
    • AKOS015962649
    • UNII-C3VZ57BN3M
    • AR-R-17779
    • DTXSID60415499
    • GLXC-03792
    • Inchi: InChI=1S/C9H14N2O2/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11/h7H,1-6H2,(H,10,12)
    • Chiave InChI: TYAGAVRSOFABFO-UHFFFAOYSA-N
    • Sorrisi: O=C1NCC2(CN3CCC2CC3)O1

Proprietà calcolate

  • Massa esatta: 182.10600
  • Massa monoisotopica: 182.105527694g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 0
  • Complessità: 248
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • Superficie polare topologica: 41.6Ų
  • XLogP3: 0.2

Proprietà sperimentali

  • PSA: 41.57000
  • LogP: 0.45730
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd